(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
CAS No.: 4552-50-5
Cat. No.: VC0057541
Molecular Formula: C₁₀H₁₅ClO₃S
Molecular Weight: 250.74
* For research use only. Not for human or veterinary use.
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride - 4552-50-5](/images/no_structure.jpg)
Specification
CAS No. | 4552-50-5 |
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Molecular Formula | C₁₀H₁₅ClO₃S |
Molecular Weight | 250.74 |
IUPAC Name | (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3 |
SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Introduction
(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, commonly referred to as 10-camphorsulfonyl chloride, is a chemical compound with significant applications in organic synthesis and chiral derivatization. This compound is a derivative of camphor, a bicyclic ketone found in the wood of the camphor tree, and is used extensively in the synthesis of chiral molecules due to its unique stereochemistry.
Chemical Formula and Molecular Weight
Stereochemistry
The compound exists in various stereoisomeric forms, including the (1R,4S) and (1S,4S) configurations, which are important for its applications in chiral chemistry .
Synthesis
The synthesis of (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride typically involves the reaction of camphor with chlorosulfonic acid, followed by methylation to form the methanesulfonyl chloride derivative .
Applications
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Chiral Derivatization: It is widely used for the synthesis of chiral molecules, particularly in the formation of chiral sulfonyl derivatives that can be used to resolve racemic mixtures .
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Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis due to its reactive sulfonyl chloride group, which can undergo various nucleophilic substitution reactions.
Hazard Classification
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GHS Classification: Classified as corrosive, with hazard statements indicating it causes severe skin burns and eye damage .
Handling Precautions
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Protective Equipment: Requires the use of protective gloves, safety glasses, and a face mask when handling.
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Storage Conditions: Should be stored in a cool, dry place away from incompatible substances.
Chemical Data Table
Property | Value |
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Molecular Formula | C10H15ClO3S |
Molecular Weight | 250.74 g/mol |
CAS Number | 4552-50-5 (for the racemic form) |
Stereoisomers | (1R,4S) and (1S,4S) configurations |
InChI | InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1 |
InChIKey | BGABKEVTHIJBIW-XVKPBYJWSA-N (for the (1R,4S) form) |
Research Applications
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Chiral Resolution: Used in the resolution of racemic alcohols and amines by forming diastereomeric sulfonyl derivatives.
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Synthetic Intermediates: Acts as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
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